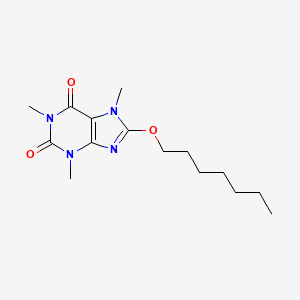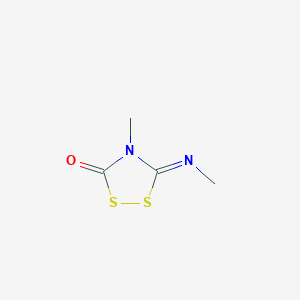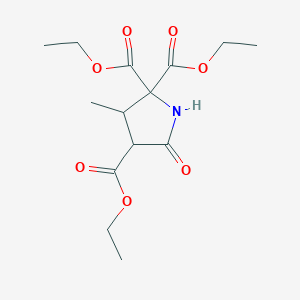
Triethyl 3-methyl-5-oxopyrrolidine-2,2,4-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl 3-methyl-5-oxopyrrolidine-2,2,4-tricarboxylate is a chemical compound with the molecular formula C14H21NO7 It is known for its unique structure, which includes a pyrrolidine ring substituted with multiple ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl 3-methyl-5-oxopyrrolidine-2,2,4-tricarboxylate typically involves the reaction of ethyl acetoacetate with ethyl cyanoacetate in the presence of a base, followed by cyclization and esterification steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. Purification steps such as distillation and recrystallization are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Triethyl 3-methyl-5-oxopyrrolidine-2,2,4-tricarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and alkyl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Triethyl 3-methyl-5-oxopyrrolidine-2,2,4-tricarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Triethyl 3-methyl-5-oxopyrrolidine-2,2,4-tricarboxylate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release active intermediates that participate in various biochemical reactions. The pyrrolidine ring structure allows for binding to specific enzymes and receptors, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Triethyl 2,2,4-tricarboxylate: Similar structure but lacks the methyl and oxo groups.
Diethyl 3-methyl-5-oxopyrrolidine-2,2,4-tricarboxylate: Similar but with fewer ester groups.
Ethyl 3-methyl-5-oxopyrrolidine-2,2,4-tricarboxylate: Similar but with only one ester group.
Uniqueness
Triethyl 3-methyl-5-oxopyrrolidine-2,2,4-tricarboxylate is unique due to its specific substitution pattern and the presence of multiple ester groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
2351-91-9 |
|---|---|
Molecular Formula |
C14H21NO7 |
Molecular Weight |
315.32 g/mol |
IUPAC Name |
triethyl 3-methyl-5-oxopyrrolidine-2,2,4-tricarboxylate |
InChI |
InChI=1S/C14H21NO7/c1-5-20-11(17)9-8(4)14(15-10(9)16,12(18)21-6-2)13(19)22-7-3/h8-9H,5-7H2,1-4H3,(H,15,16) |
InChI Key |
NCPGLLDYONACKW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(C(NC1=O)(C(=O)OCC)C(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[([1,1'-Biphenyl]-2-yl)sulfanyl]aniline](/img/structure/B14743240.png)
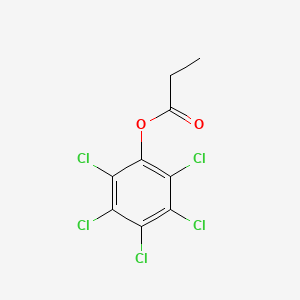


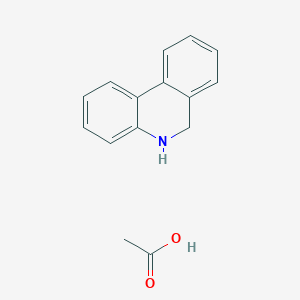
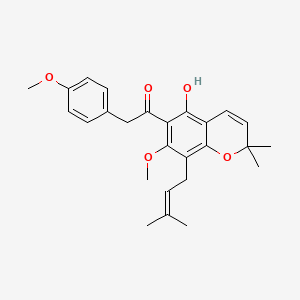
![Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde](/img/structure/B14743286.png)
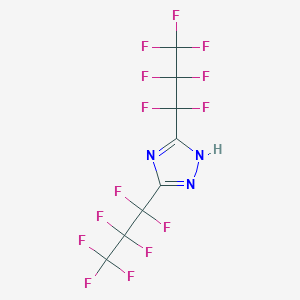
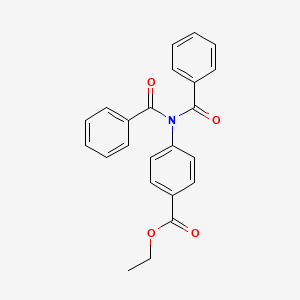

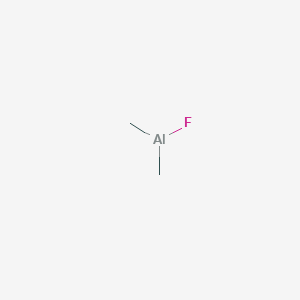
![2-Propenoic acid, 2-[(trifluoroacetyl)oxy]-, ethyl ester](/img/structure/B14743310.png)
